![molecular formula C10H18N4O4S B3808895 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate](/img/structure/B3808895.png)
1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate
Overview
Description
1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively target certain receptors in the brain, which makes it a valuable tool for studying the mechanisms of various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate involves its interaction with specific receptors in the brain. This compound has been shown to bind selectively to certain receptors, including the serotonin 5-HT1A receptor and the dopamine D3 receptor. By binding to these receptors, 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate can modulate the activity of various neurotransmitters, leading to changes in physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate are complex and varied, depending on the specific receptors targeted and the concentration of the compound used. Some of the known effects of this compound include modulation of neurotransmitter release, changes in receptor activity, and alterations in cellular signaling pathways. These effects can have wide-ranging implications for various physiological and biochemical processes, including mood regulation, cognition, and motor function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate in lab experiments is its ability to selectively target specific receptors, which allows for more precise manipulation of physiological and biochemical processes. However, there are also limitations to the use of this compound, including the potential for off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Future Directions
There are a number of potential future directions for research involving 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate. Some of these include:
1. Further investigation of the specific receptor targets of this compound, as well as the downstream signaling pathways and physiological effects associated with these targets.
2. Development of new compounds based on the structure of 1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate, with improved selectivity and potency for specific receptors.
3. Exploration of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Investigation of the potential use of this compound as a tool for studying the mechanisms of addiction and substance abuse.
5. Development of new methods for delivering this compound to specific areas of the brain, in order to more precisely target specific receptors and physiological processes.
Scientific Research Applications
1-(1-pyrimidin-2-ylpiperidin-3-yl)methanamine hydrosulfate has a wide range of potential applications in scientific research. One of its primary uses is in the study of neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and behavior. This compound has been shown to selectively target certain receptors, making it a valuable tool for studying the effects of various neurotransmitters on these receptors.
properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanamine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.H2O4S/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWXMWKRHSTYAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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